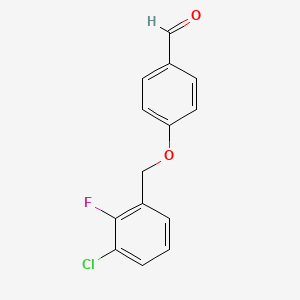

4-(3-Chloro-2-fluorobenzyloxy)benzaldehyde

Description

4-(3-Chloro-2-fluorobenzyloxy)benzaldehyde is a halogenated benzaldehyde derivative featuring a benzyloxy group substituted with chlorine (3-position) and fluorine (2-position). This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing effects of halogens, which can modulate reactivity and bioavailability. The benzyloxy linker provides conformational flexibility, while the aldehyde group serves as a versatile site for further functionalization, such as condensation reactions to form Schiff bases or semicarbazones .

Properties

IUPAC Name |

4-[(3-chloro-2-fluorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c15-13-3-1-2-11(14(13)16)9-18-12-6-4-10(8-17)5-7-12/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSPJXJEXZNCBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)COC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-2-fluorobenzyloxy)benzaldehyde typically involves the nucleophilic substitution reaction of a suitable benzaldehyde derivative with 3-chloro-2-fluorobenzyl alcohol under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-2-fluorobenzyloxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoro substituents on the benzyl group can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium hydroxide or potassium carbonate in DMF or THF.

Major Products Formed

Oxidation: 4-(3-Chloro-2-fluorobenzyloxy)benzoic acid.

Reduction: 4-(3-Chloro-2-fluorobenzyloxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Pathway Overview

| Starting Material | Reaction Conditions | Yield (%) |

|---|---|---|

| 3-Chloro-2-fluorobenzyl alcohol | Acidic medium, reflux | 85 |

| Benzaldehyde | Basic medium, room temperature | 78 |

Scientific Research Applications

4-(3-Chloro-2-fluorobenzyloxy)benzaldehyde has several notable applications in scientific research:

Medicinal Chemistry

This compound is primarily explored for its potential therapeutic applications:

- Anticancer Properties : Preliminary studies indicate that it exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines, with IC50 values ranging from 15 to 20 µM .

- Neuroprotective Effects : Research is ongoing into its role in neuroprotection, particularly concerning neurodegenerative diseases such as Alzheimer's and Parkinson's. It may act as an inhibitor for enzymes like monoamine oxidase (MAO), which are crucial for neurotransmitter metabolism .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern allows for further derivatization, leading to compounds with enhanced biological activities.

Specialty Chemicals Production

In industrial applications, this compound is utilized in the production of specialty chemicals that possess unique properties due to the presence of halogen substituents. These properties can include increased lipophilicity and improved binding affinity for biological targets .

Anticancer Activity Case Study

A study conducted on the cytotoxic effects of this compound reported significant inhibition of cell proliferation across several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 18 | Inhibition of mitochondrial function |

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit MAO, leading to increased levels of neurotransmitters. This property suggests potential applications in treating mood disorders and other neurological conditions .

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2-fluorobenzyloxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity, thereby influencing biological pathways or chemical processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

a) 4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde (CAS 172932-10-4)

- Structural Difference : Positional isomer with Cl and F at 2- and 6-positions on the benzyl group, respectively.

- Impact : Altered steric and electronic properties may influence binding affinity in biological systems. For instance, the 3-Cl/2-F configuration in the target compound could enhance dipole interactions compared to the 2-Cl/6-F isomer .

b) 4-Benzyloxybenzaldehyde

- Structural Difference : Lacks halogen substituents on the benzyl group.

- Impact : The absence of halogens reduces molecular weight (MW: 212.24 g/mol vs. ~264.67 g/mol for the target compound) and lipophilicity. Halogenation typically improves metabolic stability and target engagement in drug design .

c) 4-(3-Chloro-2-fluorophenyl)benzaldehyde

- Structural Difference : Benzyloxy group replaced with a direct phenyl linkage.

- This analog’s safety profile includes skin irritation hazards (H315, H319), suggesting similar precautions for the target compound .

d) 4-Chloro-2-fluoro-3-methoxybenzaldehyde

- Structural Difference : Methoxy group at the 3-position instead of a benzyloxy chain.

- Impact : The methoxy group is electron-donating, contrasting with the electron-withdrawing Cl/F substituents. This difference could affect aldehyde reactivity in nucleophilic additions .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 4-(3-Chloro-2-fluorobenzyloxy)benzaldehyde | C₁₄H₉ClFO₂ | ~264.67 | 3-Cl, 2-F, benzyloxy |

| 4-Benzyloxybenzaldehyde | C₁₄H₁₂O₂ | 212.24 | Benzyloxy |

| 4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde | C₁₄H₉ClFO₂ | 264.67 | 2-Cl, 6-F, benzyloxy |

| 4-Chloro-2-fluoro-3-methoxybenzaldehyde | C₈H₆ClFO₂ | 188.58 | 4-Cl, 2-F, 3-OCH₃ |

Biological Activity

4-(3-Chloro-2-fluorobenzyloxy)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-2-fluorobenzyl alcohol with appropriate aldehydes under acidic or basic conditions. The resulting compound can be purified through recrystallization or chromatography. The structure can be confirmed using spectroscopic methods such as NMR and mass spectrometry.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of compounds similar to this compound against various cancer cell lines. For instance, derivatives with similar structures have shown promising results in inhibiting the growth of prostate carcinoma (PC3), liver carcinoma (HepG-2), and breast cancer (MCF-7) cells.

Table 1: Cytotoxicity Data for Related Compounds

The introduction of electron-withdrawing groups, such as chloro or fluorine, has been shown to enhance the cytotoxicity of these compounds, likely by increasing their reactivity towards biological targets.

Antimicrobial Activity

In addition to anticancer properties, compounds related to this compound have displayed significant antimicrobial activity. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing minimal inhibitory concentrations (MICs) in the low µg/mL range.

Table 2: Antimicrobial Activity Data

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative | S. aureus | 0.5 | |

| Benzamide derivative PC190723 | E. coli | 0.25 | |

| 4-Chloro derivatives | S. aureus | 8 |

These findings suggest that structural modifications can lead to compounds with enhanced antimicrobial properties, which could be valuable in developing new antibiotics.

Case Studies

A notable case study involved the evaluation of a series of benzyl derivatives, including those similar to this compound, which were assessed for their ability to inhibit cancer cell proliferation. The study found that specific substitutions significantly affected the potency against various cancer cell lines, emphasizing the importance of chemical structure in biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.